molecular formula C13H16ClNO2 B14134645 Ethyl 2-((4-chlorobenzylidene)amino)butanoate

Ethyl 2-((4-chlorobenzylidene)amino)butanoate

Cat. No.: B14134645
M. Wt: 253.72 g/mol
InChI Key: STDHSFDIEBEECQ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-chlorobenzylidene)amino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a benzylidene group attached to an amino butanoate ester, with a chlorine atom on the benzylidene ring, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-chlorobenzylidene)amino)butanoate typically involves the condensation reaction between ethyl 2-aminobutanoate and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-chlorobenzylidene)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chlorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

Ethyl 2-((4-chlorobenzylidene)amino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism by which Ethyl 2-((4-chlorobenzylidene)amino)butanoate exerts its effects involves interactions with various molecular targets. The benzylidene group can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The chlorine atom on the benzylidene ring may enhance the compound’s binding affinity to certain targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavoring and fragrance industries.

    Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.

Uniqueness

Ethyl 2-((4-chlorobenzylidene)amino)butanoate is unique due to the presence of the benzylidene group with a chlorine atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methylideneamino]butanoate

InChI

InChI=1S/C13H16ClNO2/c1-3-12(13(16)17-4-2)15-9-10-5-7-11(14)8-6-10/h5-9,12H,3-4H2,1-2H3

InChI Key

STDHSFDIEBEECQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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